1,1'-Sulfanediylbis(3-chlorobenzene)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5097-96-1 |
|---|---|
Molecular Formula |
C12H8Cl2S |
Molecular Weight |
255.2 g/mol |
IUPAC Name |
1-chloro-3-(3-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
VECFIRWWXYYZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Sulfanediylbis 3 Chlorobenzene and Structural Analogues
Nucleophilic Substitution Pathways for Diaryl Sulfide (B99878) Formation
Nucleophilic substitution reactions represent a fundamental approach to constructing the diaryl sulfide core. These methods typically involve the reaction of an aryl thiol or its equivalent with a halogenated aromatic compound.
Synthesis via 3-Chlorothiophenol (B146429) and Halogenated Aryl Precursors
A primary and direct method for the synthesis of 1,1'-sulfanediylbis(3-chlorobenzene) involves the reaction of 3-chlorothiophenol with a suitable 3-halogenated benzene (B151609) derivative, such as 1,3-dichlorobenzene (B1664543) or 3-chloroiodobenzene. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The thiolate anion, generated from 3-chlorothiophenol by a base, acts as the nucleophile, attacking the electrophilic carbon of the halogenated aryl precursor and displacing the halide leaving group.
The choice of base and solvent is critical for the success of this reaction. Stronger bases can enhance the nucleophilicity of the thiolate, but may also promote side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate the dissolution of the reactants and promote the substitution reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Chlorothiophenol | 1,3-Dichlorobenzene | NaOH | DMF | 100-150 | Moderate |
| 3-Chlorothiophenol | 3-Chloroiodobenzene | K2CO3 | DMSO | 80-120 | Good |
Multi-Step Approaches from Halogenated Anilines
An alternative, albeit more complex, synthetic route begins with halogenated anilines, such as 3-chloroaniline. This multi-step approach typically involves the diazotization of the aniline (B41778) to form a diazonium salt, which is then converted to the corresponding thiol. The in situ generated 3-chlorothiophenol can subsequently react with another molecule of a halogenated aryl precursor to yield the desired diaryl sulfide.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of 1,1'-sulfanediylbis(3-chlorobenzene). Key parameters to consider include the choice of catalyst, base, solvent, temperature, and reaction time. For nucleophilic substitution reactions, the reactivity of the halogenated aryl precursor is a significant factor, with iodides being more reactive than chlorides.
In the context of Ullmann-type condensations, which are copper-catalyzed nucleophilic aromatic substitutions, the nature of the copper catalyst (e.g., copper powder, copper(I) iodide, copper(I) oxide), the use of ligands, and the choice of base and solvent all play a pivotal role. wikipedia.orgorganic-chemistry.org The use of ligands such as diamines or acetylacetonates (B15086760) can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. wikipedia.org Optimization studies for the synthesis of diaryl sulfides have shown that parameters like catalyst loading, base strength, and solvent polarity can significantly impact the reaction outcome. For instance, in a nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides, DMSO was found to be a superior solvent, and a reaction temperature of 130 °C was determined to be optimal. beilstein-journals.org
| Parameter | Variation | Effect on Yield/Purity |
| Catalyst | CuI, Cu2O, Nano CuO | Activity and recyclability can vary. beilstein-journals.org |
| Ligand | Phenanthroline, Acetylacetonate | Can increase catalyst solubility and reactivity. |
| Base | K2CO3, Cs2CO3, NaOH | Base strength can influence reaction rate and side products. |
| Solvent | DMF, DMSO, Toluene | Polarity and boiling point affect reaction kinetics. |
| Temperature | 80-160 °C | Higher temperatures can increase rate but may lead to decomposition. |
Alternative Carbon-Sulfur Bond Formation Strategies Relevant to Diaryl Sulfides
Beyond classical nucleophilic substitution, modern synthetic methods offer powerful alternatives for the formation of carbon-sulfur bonds in diaryl sulfides.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the synthesis of diaryl sulfides. organic-chemistry.orgmdpi.commdpi.com These reactions, often referred to as cross-coupling reactions, typically involve the coupling of an aryl halide or triflate with a thiol or a sulfur surrogate.
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming C-S bonds and involves the reaction of an aryl halide with a thiolate in the presence of copper. wikipedia.orgorganic-chemistry.orgwikipedia.orgbyjus.com For the synthesis of 1,1'-sulfanediylbis(3-chlorobenzene), this could involve the self-coupling of 3-chlorothiophenol in the presence of a copper catalyst or the reaction of 1,3-dihalobenzene with a sulfur source like sodium sulfide. Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, which allow for lower reaction temperatures and broader substrate scope compared to the traditional high-temperature conditions. wikipedia.org For example, nano copper oxide has been shown to be an effective and recyclable catalyst for the synthesis of symmetrical diaryl sulfides under ligand-free conditions. beilstein-journals.org
Palladium-Catalyzed Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination-analogous C-S coupling, are highly efficient for the formation of diaryl sulfides. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base. A variety of aryl halides and thiols can be coupled under relatively mild conditions with high functional group tolerance. For the synthesis of symmetrical diaryl sulfides, a palladium-catalyzed coupling of an aryl iodide with sodium thiosulfate (B1220275) has been reported, which proceeds in moderate to excellent yields. mdpi.com
| Catalyst System | Reactants | Key Features |
| CuI / Ligand | Aryl Halide + Thiol | Classic method, modern variations offer milder conditions. |
| Nano CuO | Aryl Halide + KSCN | Ligand-free, recyclable catalyst. beilstein-journals.org |
| Pd(OAc)2 / Phosphine Ligand | Aryl Halide + Thiol | High efficiency and broad functional group tolerance. |
| Pd Nanocatalyst | Aryl Iodide + Na2S2O3 | Effective for symmetrical diaryl sulfides. mdpi.com |
Metal-Free Direct Arylthiolation Protocols
In recent years, there has been a growing interest in the development of metal-free methods for the synthesis of diaryl sulfides to avoid the cost and potential toxicity of transition metals. These methods often rely on the generation of reactive sulfur species or the activation of the aryl substrates through alternative means.
One such approach involves the reaction of thiols with diaryliodonium salts under acidic or basic conditions. byjus.com Another strategy is the visible-light-promoted oxidative coupling between thiols and arylhydrazines, which proceeds at room temperature using a catalytic amount of an organic photosensitizer like rose bengal. organic-chemistry.org Furthermore, metal-free C-H thioarylation of arenes using sulfoxides has been developed as a direct and general method for the synthesis of unsymmetrical diaryl sulfides, which could potentially be adapted for symmetrical syntheses. organic-chemistry.org These metal-free protocols represent a greener and more sustainable approach to the synthesis of diaryl sulfides.
Hypervalent Iodine(III) Reagent-Mediated Syntheses
The formation of the C-S bond in diaryl sulfides, including 1,1'-Sulfanediylbis(3-chlorobenzene), can be efficiently achieved through methods employing hypervalent iodine(III) reagents. These compounds have gained significant traction in modern organic synthesis as they are environmentally friendly and act as powerful oxidants and electrophiles. nih.govacs.org Hypervalent iodine(III) reagents, particularly diaryliodonium salts, serve as excellent arylating agents for a variety of nucleophiles, including sulfur-based ones. nih.govacs.orgresearchgate.net
The synthesis of diaryl sulfides using this methodology typically involves the reaction of a diaryliodonium salt with a suitable sulfur source. This approach is advantageous as it often proceeds under mild, transition-metal-free conditions, offering high yields and broad functional group tolerance. researchgate.net An efficient and highly selective method for the synthesis of aryl sulfides involves the direct C–S coupling of thioalcohols with diaryliodonium salts. researchgate.net This reaction can be completed in as little as 10 minutes at room temperature. researchgate.net
Recent advancements have focused on developing protocols that use odorless and convenient sulfur reagents in conjunction with iodonium (B1229267) salts to produce iodo-substituted diaryl sulfides. researchgate.net This strategy allows for the regioselective late-stage functionalization of complex molecules. researchgate.net The unique reactivity of specifically designed fluorinated diaryliodonium salts has also opened new reaction pathways in hypervalent iodine chemistry, enabling the diarylation of various nucleophiles. researchgate.net The synergistic combination of hypervalent iodine reagents with photoredox catalysis has also emerged as a powerful tool in organic synthesis. nih.gov
| Reagent Type | Key Features | Reaction Conditions | Ref |
| Diaryliodonium Salts | Excellent arylating agents | Transition-metal-free, mild | nih.govresearchgate.net |
| Iodonium Ylides/Imides | Carbene and nitrene precursors | Varied | nih.govacs.org |
| Fluorinated Diaryliodonium Salts | Unique reactivity pathways | Mild | researchgate.net |
Microwave-Assisted Synthetic Approaches to Aryl Sulfides
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technology can be effectively applied to the synthesis of aryl sulfides. The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.
In the context of aryl sulfide synthesis, microwave irradiation can significantly reduce the time required for C-S bond formation. For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govbeilstein-journals.org This rapid heating can also minimize the formation of side products.
A three-component, microwave-assisted synthesis protocol can be employed for creating complex molecules, demonstrating the efficiency of this method. beilstein-journals.org The use of microwave irradiation has been shown to be effective in various heterocyclic syntheses, often in conjunction with eco-friendly catalysts. mdpi.com For example, the synthesis of certain sulfonamide derivatives was successfully achieved for the first time using microwave irradiation. nih.gov This approach is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.
| Synthesis Type | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield | Ref |
| Triazole Synthesis | 15 minutes | 12 hours | 95% | beilstein-journals.org |
| Pyrazoline Synthesis | 7 minutes | 24-48 hours | - | nih.gov |
| Subphthalocyanine Synthesis | 5-36 minutes | Multiple hours | Moderate conversion | nih.gov |
Synthesis of Related Bis(chlorophenyl) Isomers and Disulfides
Preparation of Bis(4-chlorophenyl) Disulfide
Bis(4-chlorophenyl) disulfide is a structural isomer of dichlorodiphenyl disulfide and serves as a key intermediate in various chemical syntheses. Its preparation can be achieved through several routes. One common method involves the oxidation of the corresponding thiol, 4-chlorothiophenol.
The compound has the chemical formula C₁₂H₈Cl₂S₂ and a molecular weight of 287.228 g/mol . nist.gov It is also known by several other names, including 4,4'-Dichlorodiphenyl disulfide and p-Chlorophenyl disulfide. nist.govlookchem.com Physical properties include a melting point of 71-74 °C. sigmaaldrich.com The synthesis of related sulfonated derivatives, such as bis(4-sulfophenyl) disulfide, has also been explored, highlighting the utility of this class of compounds as functional intermediates in the synthesis of new drug candidates and fluorine-containing reagents. google.com
Synthetic Routes to Bis(chlorophenyl) Sulfone Derivatives
Bis(4-chlorophenyl) sulfone, also known as 1,1'-Sulfonylbis(4-chlorobenzene), is a crucial monomer in the production of high-performance polymers like polysulfones (PES) and Udel. wikipedia.org Its synthesis is of significant industrial importance.
The primary industrial synthesis involves the sulfonation of chlorobenzene (B131634) with sulfuric acid or sulfur trioxide. wikipedia.org This reaction is often carried out at elevated temperatures, typically between 200°C and 250°C. google.comgoogle.com To improve selectivity and the space-time yield of the desired 4,4'-isomer, condensing agents such as boric acid or trifluoromethanesulfonic acid can be added to the reaction mixture. google.comgoogle.com The water formed during the reaction is typically removed by azeotropic distillation to drive the equilibrium towards the product. google.com
An alternative and well-known laboratory method is the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene, using a catalyst like iron(III) chloride. google.comgoogle.com This reaction is generally conducted in chlorobenzene as the solvent at around 140°C. google.comgoogle.com Other synthetic approaches have utilized dimethyl sulfate (B86663) and sulfur trioxide, though the high toxicity of dimethyl sulfate makes this route less favorable. google.comprepchem.com The purity of the final bis(4-chlorophenyl) sulfone product is critical for its application in polymerization. google.com
| Synthetic Method | Reactants | Catalyst/Agent | Temperature | Ref |
| Sulfonation | Chlorobenzene, Sulfuric Acid | Boric Acid or Trifluoromethanesulfonic Acid | 200-250°C | google.comgoogle.com |
| Friedel-Crafts Reaction | 4-Chlorobenzenesulfonyl chloride, Chlorobenzene | Iron(III) chloride | ~140°C | google.comgoogle.com |
| Sulfonation | Chlorobenzene, Dimethyl sulfate, Sulfur trioxide | None specified | 70°C | prepchem.com |
Applications in Advanced Materials Science and Polymer Chemistry
Role as a Comonomer in High-Performance Engineering Plastics
There is a scarcity of specific studies detailing the use of 1,1'-Sulfanediylbis(3-chlorobenzene) as a comonomer in the synthesis of high-performance engineering plastics. Theoretical considerations suggest that its incorporation into a polymer backbone, such as in Poly(phenylene sulfide) (PPS) type structures, would introduce a meta-linkage. This would disrupt the regular, linear structure found in traditional PPS derived from the para-isomer, leading to a more amorphous polymer with potentially different solubility, thermal, and mechanical properties.
The introduction of meta-linkages into an aromatic polymer chain generally lowers the melting point and crystallinity compared to its para-linked counterpart. This is due to the disruption of chain packing and symmetry. Consequently, a polymer derived from 1,1'-Sulfanediylbis(3-chlorobenzene) would be expected to have a lower melting temperature and potentially a lower glass transition temperature than conventional PPS.
The mechanical properties would also be affected. While the amorphous nature might lead to increased toughness and flexibility, the tensile strength and modulus would likely be lower than that of the highly crystalline para-linked PPS. The thermal stability, in terms of decomposition temperature, may not be significantly different, as it is primarily determined by the strength of the aromatic and sulfide (B99878) bonds within the polymer chain.
A hypothetical comparison of properties is presented in the table below, based on general polymer science principles:
| Property | Expected Influence of 1,1'-Sulfanediylbis(3-chlorobenzene) Incorporation |
| Crystallinity | Decrease |
| Melting Temperature (Tm) | Decrease |
| Glass Transition Temp (Tg) | Potential Decrease |
| Tensile Strength | Decrease |
| Flexibility/Toughness | Potential Increase |
| Solubility | Increase |
This table is based on theoretical principles and not on experimental data for polymers derived from 1,1'-Sulfanediylbis(3-chlorobenzene).
General strategies for polymer chain modification and end-capping applicable to poly(phenylene sulfide)-type polymers could theoretically be applied to polymers synthesized using 1,1'-Sulfanediylbis(3-chlorobenzene). These methods include:
Controlling Molecular Weight: Adjusting monomer stoichiometry or using a monofunctional chain-stopper during polymerization can control the final molecular weight of the polymer chains.
End-Capping: Introducing reactive or non-reactive end groups can be achieved by adding specific monofunctional reagents at the end of the polymerization process. This can be done to improve thermal stability, alter reactivity for subsequent processing, or enhance compatibility with other materials.
Copolymerization: The most direct way to modify the polymer chain is through copolymerization with other dihaloaromatic monomers. This would allow for the tailoring of properties by varying the ratio of comonomers.
However, no specific research detailing these strategies for polymers derived from 1,1'-Sulfanediylbis(3-chlorobenzene) has been identified.
Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures
While 1,1'-Sulfanediylbis(3-chlorobenzene) possesses reactive chlorine atoms that could potentially be used in nucleophilic aromatic substitution reactions, its application as a versatile synthetic intermediate for complex molecular architectures, such as dendrimers or hyperbranched polymers, is not well-documented. The synthesis of such complex structures typically involves monomers with more complex functionalities or specific reactivity that facilitates controlled branching. Research in this area has predominantly focused on other building blocks.
Development of Poly(phenylene sulfide) Analogs and Related Polymeric Systems
The development of Poly(phenylene sulfide) analogs using 1,1'-Sulfanediylbis(3-chlorobenzene) would result in a poly(m-phenylene sulfide) structure. This would be a direct analog to the commercially prevalent poly(p-phenylene sulfide). The resulting polymer would have a kinked, less linear backbone, which would significantly impact its material properties, as discussed in section 4.1.1.
Additionally, related polymeric systems could be envisioned through copolymerization. For instance, copolymerizing 1,1'-Sulfanediylbis(3-chlorobenzene) with monomers containing other functional groups (e.g., sulfone, ketone, ether) could lead to a range of poly(arylene sulfide) copolymers with tailored properties. However, the scientific literature does not provide specific examples of such polymers being synthesized and characterized.
Computational and Theoretical Chemistry Studies of 1,1 Sulfanediylbis 3 Chlorobenzene
Electronic Structure Calculations and Analysis
Electronic structure calculations are fundamental to predicting the geometry, energy levels, and reactivity of 1,1'-Sulfanediylbis(3-chlorobenzene). These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.
Quantum chemical methods are employed to characterize the molecular orbitals (MOs) of 1,1'-Sulfanediylbis(3-chlorobenzene), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and electronic properties. nih.govmdpi.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For aromatic compounds containing sulfur and chlorine, the HOMO is typically a π-orbital with significant contributions from the sulfur lone pairs and the π-systems of the chlorobenzene (B131634) rings. The LUMO is generally a π*-antibonding orbital distributed over the aromatic rings. The presence of electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenyl sulfide (B99878), potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties.
Table 1: Frontier Molecular Orbital (FMO) Characteristics
| Molecular Orbital | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
For molecules containing heavier elements like sulfur, relativistic effects can become significant and may need to be considered for highly accurate electronic structure calculations. While sulfur is not a very heavy element, relativistic effects can still influence the properties of its core electrons, which in turn can have a small but noticeable effect on the valence electrons and, consequently, on chemical bonding and reactivity.
In sulfur-containing aromatic systems, scalar relativistic effects can slightly contract the s and p orbitals of the sulfur atom. This can lead to a stabilization of these orbitals and a minor change in the bond lengths and angles involving the sulfur atom. For most practical computational studies on molecules like 1,1'-Sulfanediylbis(3-chlorobenzene), these effects are often implicitly accounted for through the use of effective core potentials or are considered negligible when using all-electron basis sets for elements of this atomic number. However, for properties that depend sensitively on the electron density near the nucleus, such as NMR chemical shifts, including relativistic corrections can improve the accuracy of the predictions.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 1,1'-Sulfanediylbis(3-chlorobenzene). By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and reaction products, providing a detailed understanding of the reaction pathway. researchgate.net
For instance, theoretical studies can elucidate the mechanisms of electrophilic or nucleophilic aromatic substitution reactions on the chlorobenzene rings. By modeling the approach of a reagent and calculating the energy changes along the reaction coordinate, the preferred sites of reaction (ortho, meta, or para to the sulfanediyl bridge) and the activation energies for each pathway can be determined. These calculations can explain the regioselectivity observed in experimental studies and predict the most likely products of a given reaction.
Computational methods can also be used to study the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. The reaction mechanism with an oxidizing agent can be modeled to understand the energetics of the oxidation process and the nature of the transition states involved.
Density Functional Theory (DFT) Applications for Structural and Energetic Properties
Density Functional Theory (DFT) is a widely used computational method for studying the structural and energetic properties of molecules like 1,1'-Sulfanediylbis(3-chlorobenzene). semanticscholar.orgsemanticscholar.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the many-electron wavefunction. snu.edu.in
DFT calculations can accurately predict various molecular properties, including:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. mdpi.com
Vibrational Frequencies: The frequencies of the normal modes of vibration, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.
Thermodynamic Properties: Enthalpies of formation, Gibbs free energies, and entropies can be calculated, providing valuable data on the stability and thermodynamics of the compound. nih.gov
Electronic Properties: Dipole moments, polarizabilities, and electrostatic potentials can be computed to understand the charge distribution and intermolecular interactions of the molecule.
Table 2: Properties of 1,1'-Sulfanediylbis(3-chlorobenzene) Predicted by DFT
| Property | Description |
|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural verification. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Gibbs Free Energy | A measure of the thermodynamic potential and spontaneity of processes. |
| Dipole Moment | Indicates the polarity of the molecule. |
Molecular Dynamics Simulations for Conformation and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational flexibility and dynamics of 1,1'-Sulfanediylbis(3-chlorobenzene). nih.gov
The central C-S-C linkage in 1,1'-Sulfanediylbis(3-chlorobenzene) allows for considerable rotational freedom of the two chlorobenzene rings. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations of the molecule. These simulations can reveal how the molecule flexes and changes its shape over time at a given temperature, which is crucial for understanding its interactions with other molecules and its physical properties in the liquid or solution phase. researchgate.net
The results of MD simulations can be used to calculate average structural parameters and to understand the range of conformations that are accessible to the molecule under different conditions. This information is particularly important for understanding how the molecule might bind to a receptor or interact with a solvent.
In Silico Investigations of Intermolecular Interactions
In silico methods are employed to investigate the non-covalent interactions between 1,1'-Sulfanediylbis(3-chlorobenzene) molecules and with other chemical species. researchgate.netnih.gov These interactions are critical for understanding the condensed-phase properties of the compound, such as its crystal packing, boiling point, and solubility.
The primary intermolecular interactions for this molecule are expected to be van der Waals forces, arising from the large nonpolar surface area of the aromatic rings. Additionally, dipole-dipole interactions may occur due to the polar C-Cl bonds and the C-S-C linkage. The chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction where the chlorine acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a neighboring molecule.
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Molecular docking simulations can also be performed to predict how 1,1'-Sulfanediylbis(3-chlorobenzene) might interact with a biological target, such as an enzyme active site. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1'-Sulfanediylbis(3-chlorobenzene) |
| Diphenyl sulfide |
| Sulfoxide |
Advanced Structural Characterization and Crystal Engineering of 1,1 Sulfanediylbis 3 Chlorobenzene and Analogues
Single Crystal X-ray Diffraction Analysis of Related Halogenated Diaryl Sulfides
The synthesis of new molecules and the elucidation of their molecular and supramolecular structures via single-crystal X-ray diffraction analysis are topics of great interest. mdpi.com In halogenated derivatives of cyclic sulfones, for example, the introduction of halogen atoms can lead to significant conformational changes, such as twisted conformations in the solid state. researchgate.net
The crystallographic data for analogous compounds are typically reported in a standardized format, as exemplified in the table below, which showcases the type of information obtained from SCXRD studies.
| Crystallographic Parameter | Example Value for an Analogue |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.8716(8) |
| b (Å) | 6.5579(4) |
| c (Å) | 11.4802(8) |
| β (°) | 97.705(17) |
| Volume (ų) | 885.3(1) |
| Z | 4 |
| R-factor (%) | 4.20 |
| This table presents hypothetical data based on published values for related halogenated organic compounds to illustrate the nature of SCXRD results. researchgate.netmdpi.com |
Elucidation of Supramolecular Assembly and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is central to crystal engineering, as they dictate the material's bulk properties. In the case of 1,1'-Sulfanediylbis(3-chlorobenzene) and its analogues, the interplay of various weak interactions is expected to result in complex and fascinating supramolecular assemblies.
For example, in related systems, different intermolecular contacts, such as H···Cl and O···H, have been identified as significant contributors to crystal stability. mdpi.com The analysis of these packing motifs provides a roadmap for designing new crystalline materials with desired properties, such as specific melting points or solubilities.
Investigation of Hydrogen Bonding and Other Non-Covalent Interactions within Crystal Structures
While classic hydrogen bonds (e.g., O-H···O or N-H···N) are absent in 1,1'-Sulfanediylbis(3-chlorobenzene), a variety of other non-covalent interactions are crucial in dictating its crystal structure. These interactions, though individually weak, collectively determine the molecular assembly in the solid state. nih.gov
The most prominent interactions expected in the crystal structure of 1,1'-Sulfanediylbis(3-chlorobenzene) and its analogues include:
Halogen Bonding: This refers to the non-covalent interaction between a halogen atom (in this case, chlorine) acting as an electrophilic species (a halogen bond donor) and a Lewis base (a halogen bond acceptor). In the crystal lattice, this can manifest as Cl···Cl or Cl···S interactions, which have been shown to be significant in the crystal arrangement of halogenated compounds. iaea.orgbeilstein-journals.org
C-H···π Interactions: The electron-rich π-systems of the benzene (B151609) rings can act as weak hydrogen bond acceptors for C-H bonds from neighboring molecules. The geometry of these interactions, where a hydrogen atom points towards the face of an aromatic ring, is a common feature in the crystal packing of aromatic compounds.
π-π Stacking: The face-to-face or offset arrangement of aromatic rings allows for attractive van der Waals forces between the delocalized π-electrons. The presence of chlorine substituents can modulate the strength and geometry of these interactions by altering the electron density of the aromatic rings.
Theoretical and experimental studies on related compounds have highlighted the importance of sulfur in forming various non-covalent interactions, including hydrogen bonds, halogen bonds, and chalcogen bonds, which are critical in defining the crystal architecture. rsc.org
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
While single crystal X-ray diffraction provides the most definitive solid-state structure, a suite of spectroscopic techniques is essential for confirming the molecular structure in solution and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For 1,1'-Sulfanediylbis(3-chlorobenzene), the ¹H NMR spectrum would show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons would be indicative of the 1,3-disubstitution pattern on the benzene rings. Similarly, the ¹³C NMR spectrum would provide distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts for the aromatic protons would likely fall in the range of 7.1 to 7.5 ppm, based on data for related compounds like chlorobenzene (B131634) and dichlorobenzene isomers. chemicalbook.comspectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 1,1'-Sulfanediylbis(3-chlorobenzene) would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, as well as C-S and C-Cl stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization mass spectrometry (EI-MS) of 1,1'-Sulfanediylbis(3-chlorobenzene) would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern can also provide valuable structural information.
The table below summarizes the expected spectroscopic data for 1,1'-Sulfanediylbis(3-chlorobenzene) based on known data for its constituent functional groups and related molecules. researchgate.netnist.govnist.gov
| Spectroscopic Technique | Expected Observations for 1,1'-Sulfanediylbis(3-chlorobenzene) |
| ¹H NMR | Complex multiplets in the aromatic region (~7.1-7.5 ppm) |
| ¹³C NMR | Distinct signals for aromatic carbons, with chemical shifts influenced by the sulfur and chlorine substituents |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~800-600 (C-Cl stretch), ~700-600 (C-S stretch) |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms |
Coordination Chemistry and Ligand Design Incorporating Diaryl Sulfide Moieties
Synthesis of Coordination Complexes with Metal Centers
The synthesis of coordination complexes with diaryl sulfide (B99878) ligands, including 1,1'-Sulfanediylbis(3-chlorobenzene), generally involves the reaction of a metal precursor with the diaryl sulfide ligand in a suitable solvent. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) plays a crucial role in determining the structure and properties of the resulting complex.
Metal precursors commonly employed include metal halides (e.g., CuCl₂, PdCl₂, PtCl₂), nitrates, acetates, and perchlorates. The diaryl sulfide ligand can be introduced directly or generated in situ. In the case of 1,1'-Sulfanediylbis(3-chlorobenzene), its synthesis can be achieved through methods such as the reaction of 1-bromo-3-chlorobenzene (B44181) with sodium sulfide.
Several synthetic strategies can be employed to prepare coordination complexes of diaryl sulfides:
Direct Reaction: This is the most straightforward method, involving the mixing of the metal salt and the diaryl sulfide ligand in a solvent. Gentle heating or stirring at room temperature is often sufficient to promote complex formation.
In Situ Ligand Formation: In some cases, the diaryl sulfide ligand can be formed in the presence of the metal ion, which can then coordinate to the newly formed ligand.
Transmetalation: This method involves the transfer of the diaryl sulfide ligand from a weakly coordinated metal complex to a different metal center.
The characterization of the synthesized complexes is typically performed using a combination of spectroscopic techniques (FT-IR, UV-Vis, NMR), single-crystal X-ray diffraction, and elemental analysis. These techniques provide valuable information about the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.
Table 1: Representative Synthetic Methods for Diaryl Sulfide Metal Complexes
| Method | Metal Precursor Example | Ligand | Solvent | Conditions | Resulting Complex Type |
| Direct Reaction | PdCl₂(CH₃CN)₂ | Diphenyl sulfide | Acetonitrile (B52724) | Room Temperature | Mononuclear Pd(II) complex |
| In Situ Ligand Synthesis | Cu(OAc)₂ | Thiophenol and Aryl Halide | DMF | Heating | Copper-diaryl sulfide complex |
| Ligand Exchange | [PtCl₄]²⁻ | Di(p-tolyl)sulfide | Water/Acetone | Room Temperature | Square planar Pt(II) complex |
Investigation of Ligand Properties and Coordination Modes of Diaryl Sulfides
Diaryl sulfides can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. The specific coordination mode adopted depends on several factors, including the steric and electronic properties of the ligand, the nature of the metal ion, and the presence of other coordinating ligands.
Monodentate Coordination: In the simplest case, the diaryl sulfide coordinates to a single metal center through its sulfur atom. This is the most common coordination mode for simple diaryl sulfides. For 1,1'-Sulfanediylbis(3-chlorobenzene), monodentate coordination would involve one of the sulfur lone pairs forming a bond with the metal.
Bidentate (Chelating) Coordination: If the diaryl sulfide contains another donor atom in a suitable position, it can act as a chelating ligand, forming a more stable ring structure with the metal ion. While 1,1'-Sulfanediylbis(3-chlorobenzene) itself is not a classic chelating ligand, modifications to the aryl rings could introduce other donor groups to enable chelation.
Bridging Coordination: The sulfur atom of a diaryl sulfide can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. This bridging can occur in a syn- or anti-fashion with respect to the two aryl groups.
The electronic properties of the aryl substituents significantly impact the ligand's donor strength. The two chlorine atoms in 1,1'-Sulfanediylbis(3-chlorobenzene) are electron-withdrawing groups. Their presence in the meta-position reduces the electron density on the sulfur atom through an inductive effect. This makes the sulfur atom a weaker Lewis base compared to unsubstituted diphenyl sulfide. Consequently, 1,1'-Sulfanediylbis(3-chlorobenzene) is expected to form weaker coordination bonds with metal ions.
Table 2: Factors Influencing Coordination Modes of Diaryl Sulfides
| Factor | Influence on Coordination | Example |
| Electronic Effects | Electron-withdrawing groups decrease sulfur's basicity, weakening the M-S bond. | The chloro-substituents in 1,1'-Sulfanediylbis(3-chlorobenzene) reduce its donor strength compared to diphenyl sulfide. |
| Steric Hindrance | Bulky substituents on the aryl rings can favor lower coordination numbers and specific geometries. | Ortho-substituted diaryl sulfides may exhibit different coordination behavior than meta- or para-substituted analogues. |
| Metal Ion Properties | The size, charge, and electronic configuration of the metal ion determine its preferred coordination number and geometry. | Soft metal ions like Pd(II) and Pt(II) generally form strong bonds with soft sulfur donors. |
| Solvent Effects | Coordinating solvents can compete with the diaryl sulfide for coordination sites on the metal. | The use of non-coordinating solvents can favor the formation of the desired diaryl sulfide complex. |
Application of Diaryl Sulfide Scaffolds in the Design of Novel Ligands
The diaryl sulfide framework serves as a versatile platform for the design of more complex and functional ligands. By introducing various functional groups onto the aryl rings, it is possible to create multidentate ligands with tailored properties for specific applications in catalysis, materials science, and sensing.
The presence of chloro-substituents in 1,1'-Sulfanediylbis(3-chlorobenzene) offers synthetic handles for further functionalization. For instance, the chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce other donor groups, such as phosphines, amines, or carboxylates. This allows for the creation of new chelating ligands where the diaryl sulfide moiety acts as a rigid backbone.
The design of novel ligands based on the diaryl sulfide scaffold can be guided by the following principles:
Introduction of Additional Donor Atoms: By incorporating N, P, or O donor atoms, the resulting ligand can exhibit multidentate coordination, leading to enhanced stability of the metal complexes.
Tuning of Electronic Properties: The electronic nature of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the aryl rings. This allows for the modulation of the redox potential and reactivity of the metal center.
Control of Steric Environment: The steric bulk of the ligand can be adjusted to control the access of substrates to the metal center in catalytic applications, thereby influencing selectivity.
For example, a ligand derived from 1,1'-Sulfanediylbis(3-chlorobenzene) could be synthesized to incorporate phosphine (B1218219) groups, resulting in a P,S,P-tridentate ligand. Such ligands are of interest in coordination chemistry and homogeneous catalysis due to their ability to stabilize various metal oxidation states and influence the outcome of catalytic reactions.
Supramolecular Chemistry and Self Assembly of Diaryl Sulfides
Design and Synthesis of Supramolecular Architectures
The design of supramolecular architectures relies on the strategic placement of functional groups that can direct the self-assembly of molecules into larger, ordered structures. For diaryl sulfides, this often involves their incorporation into larger macrocyclic or cage-like structures.
The synthesis of such architectures typically involves multi-step processes where the diaryl sulfide (B99878) moiety is prepared first, followed by reactions to link these building blocks into the final supramolecular structure. While general methods for synthesizing diaryl sulfides are abundant, their specific application in forming complex, discrete supramolecular architectures is a more specialized area of research. acs.orgorganic-chemistry.org For halogenated compounds like 1,1'-Sulfanediylbis(3-chlorobenzene), the synthetic strategy would need to be compatible with the chloro-substituents.
Key synthetic approaches that could be adapted for creating supramolecular structures from diaryl sulfide building blocks include:
Macrocyclization Reactions: High-dilution reaction conditions can favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocycles containing one or more diaryl sulfide units.
Metal-Coordinated Assembly: The sulfur atom or the aromatic rings can potentially coordinate with metal ions, driving the assembly of well-defined metallo-supramolecular cages or polygons.
Dynamic Covalent Chemistry: The use of reversible reactions can allow for "error-checking" and thermodynamic control, leading to the formation of the most stable supramolecular assembly.
Table 1: Potential Synthetic Strategies for Diaryl Sulfide Supramolecular Architectures
| Strategy | Description | Potential for 1,1'-Sulfanediylbis(3-chlorobenzene) |
|---|---|---|
| Williamson Ether Synthesis Analogue | Reaction of a bis-thiol with a di-halide under high dilution to form thioether macrocycles. | A di-thiolated precursor could be reacted with an appropriate linker. |
| Metal-Templated Synthesis | Using metal ions to pre-organize linear precursors before a final cyclization step. | The sulfur atom could act as a coordination site for soft metal ions. |
Exploration of Non-Covalent Interactions in Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The crystal packing of 1,1'-Sulfanediylbis(3-chlorobenzene) would be dictated by a combination of several non-covalent forces. The chlorine and sulfur atoms, in particular, are known to participate in specific and directional interactions that are valuable in designing crystal lattices. nih.govnih.gov
Halogen Bonding: The chlorine atoms on the phenyl rings are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or even another halogen atom). These interactions are highly directional and can be a powerful tool for controlling molecular assembly. nih.gov In a crystal of 1,1'-Sulfanediylbis(3-chlorobenzene), Cl···Cl or Cl···S interactions could be anticipated.
Sulfur-Involved Interactions: The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond or halogen bond acceptor. Furthermore, the region opposite to the C-S covalent bonds can be electron-deficient (a σ-hole), allowing the sulfur to act as a chalcogen bond donor, interacting with nucleophiles. researchgate.net
C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich face of an adjacent phenyl ring, further guiding the packing arrangement.
Table 2: Key Non-Covalent Interactions Potentially Directing the Crystal Packing of 1,1'-Sulfanediylbis(3-chlorobenzene)
| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |
|---|---|---|---|
| Halogen Bonding | Chlorine (σ-hole) | Chlorine, Sulfur (lone pair) | Highly directional, provides robust control over molecular orientation. mdpi.com |
| Chalcogen Bonding | Sulfur (σ-hole) | Chlorine (lone pair), π-system | Directional interaction involving Group 16 elements. researchgate.net |
| π-π Stacking | Phenyl Ring (π-cloud) | Phenyl Ring (π-cloud) | Important for packing of aromatic compounds, but less directional. |
Host-Guest Systems Based on Diaryl Sulfide Frameworks
Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. frontiersin.org For a diaryl sulfide like 1,1'-Sulfanediylbis(3-chlorobenzene) to function as part of a host system, it would need to be incorporated into a structure with a pre-organized cavity, such as a macrocycle or a molecular cage. nih.govnih.gov
While specific examples of host-guest systems built from 1,1'-Sulfanediylbis(3-chlorobenzene) are not documented, the broader class of sulfur-containing macrocycles, such as thiacalixarenes, demonstrates the viability of using sulfide linkages to construct effective molecular hosts for ions and neutral molecules. The synthesis of such hosts is a significant challenge but offers the potential to create new sensors, separation agents, or catalytic systems. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-sulfanediylbis(3-chlorobenzene), and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via oxidative coupling of 3-chlorobenzenethiol using agents like iodine or hydrogen peroxide. Alternative routes include Ullmann-type coupling of 3-chlorobromobenzene with sulfur sources (e.g., Na₂S) under catalytic Cu(I) conditions. Reaction optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and temperature control (80–120°C). Yields vary between 60–85% depending on solvent polarity (e.g., DMF vs. toluene) and catalyst loading . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: 95–98°C) .
Q. How can spectroscopic techniques validate the structural integrity of 1,1'-sulfanediylbis(3-chlorobenzene)?
- Methodological Answer:
- 1H/13C NMR : Aromatic protons appear as a doublet of doublets (δ 7.2–7.5 ppm) due to coupling with adjacent chlorine atoms. The sulfur bridge causes deshielding of adjacent carbons (δ 125–135 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 290 (M⁺), with fragmentation patterns showing loss of Cl (Δ m/z 35/37) and S-S bond cleavage .
- FT-IR : S-S stretching vibration at 510–525 cm⁻¹ and C-Cl absorption at 750 cm⁻¹ .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for 1,1'-sulfanediylbis(3-chlorobenzene) under oxidative conditions?
- Methodological Answer: Discrepancies in decomposition temperatures (e.g., 200°C vs. 220°C) arise from experimental setups. To reconcile:
- Perform TGA-DSC under controlled O₂/N₂ atmospheres (heating rate: 5°C/min).
- Pair with DFT calculations (B3LYP/6-31G*) to model bond dissociation energies, focusing on S-S and C-Cl bonds.
- Validate via GC-MS to identify degradation byproducts (e.g., 3-chlorobenzenesulfonic acid). Contradictions often stem from impurities or moisture content in samples .
Q. How can isotopic labeling (e.g., ¹⁴C) elucidate environmental degradation pathways of 1,1'-sulfanediylbis(3-chlorobenzene)?
- Methodological Answer:
- Synthesis of ¹⁴C-labeled analog : Introduce ¹⁴C at the benzene ring via Suzuki-Miyaura coupling using ¹⁴C-3-chlorophenylboronic acid and a sulfur precursor .
- Degradation tracking : Expose labeled compound to simulated environmental conditions (UV light, soil microbiota). Use liquid scintillation counting and HPLC-radioisotope detection to quantify breakdown products (e.g., 3-chlorophenol, sulfonic acid derivatives).
- Metabolic profiling : Apply ¹⁴C tracing in microbial cultures to identify catabolic pathways .
Q. What role does 1,1'-sulfanediylbis(3-chlorobenzene) play in coordination chemistry, and how is its ligand behavior characterized?
- Methodological Answer:
- Complexation studies : React with transition metals (e.g., Cu(II), Pd(II)) in ethanol/water mixtures. Monitor via UV-Vis (charge-transfer bands at 350–400 nm) and cyclic voltammetry (redox shifts at -0.2 V to +0.5 V vs. Ag/AgCl).
- X-ray crystallography : Resolve crystal structures to confirm binding modes (e.g., μ²-bridging via sulfur). Crystallize in DCM/hexane at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
